

# An In-depth Technical Guide to Chloronitromethane (CAS: 1794-84-9)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chloronitromethane

Cat. No.: B120751

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Chloronitromethane** (CAS Number: 1794-84-9) is a halogenated nitroalkane with the molecular formula  $\text{CH}_2\text{ClNO}_2$ .<sup>[1]</sup> It is a compound of interest in various fields, including organic synthesis and toxicology. As a disinfection byproduct found in drinking water, its potential health effects have been a subject of study.<sup>[2][3][4]</sup> This technical guide provides a comprehensive overview of the available scientific and technical data on **chloronitromethane**, with a focus on its chemical properties, synthesis, biological effects, and analytical methods.

## Chemical and Physical Properties

**Chloronitromethane** is a colorless to faintly yellow oily liquid.<sup>[5]</sup> A summary of its key physical and chemical properties is presented in the table below.

| Property          | Value                                   | Reference        |
|-------------------|-----------------------------------------|------------------|
| Molecular Formula | CH <sub>2</sub> CINO <sub>2</sub>       | --INVALID-LINK-- |
| Molecular Weight  | 95.49 g/mol                             | --INVALID-LINK-- |
| CAS Number        | 1794-84-9                               | --INVALID-LINK-- |
| IUPAC Name        | chloro(nitro)methane                    | --INVALID-LINK-- |
| Synonyms          | Nitrochloromethane                      | --INVALID-LINK-- |
| Appearance        | Colorless to faintly yellow oily liquid | --INVALID-LINK-- |
| Boiling Point     | 122-123 °C                              | --INVALID-LINK-- |
| Exact Mass        | 94.9774060 Da                           | --INVALID-LINK-- |

## Spectroscopic Data

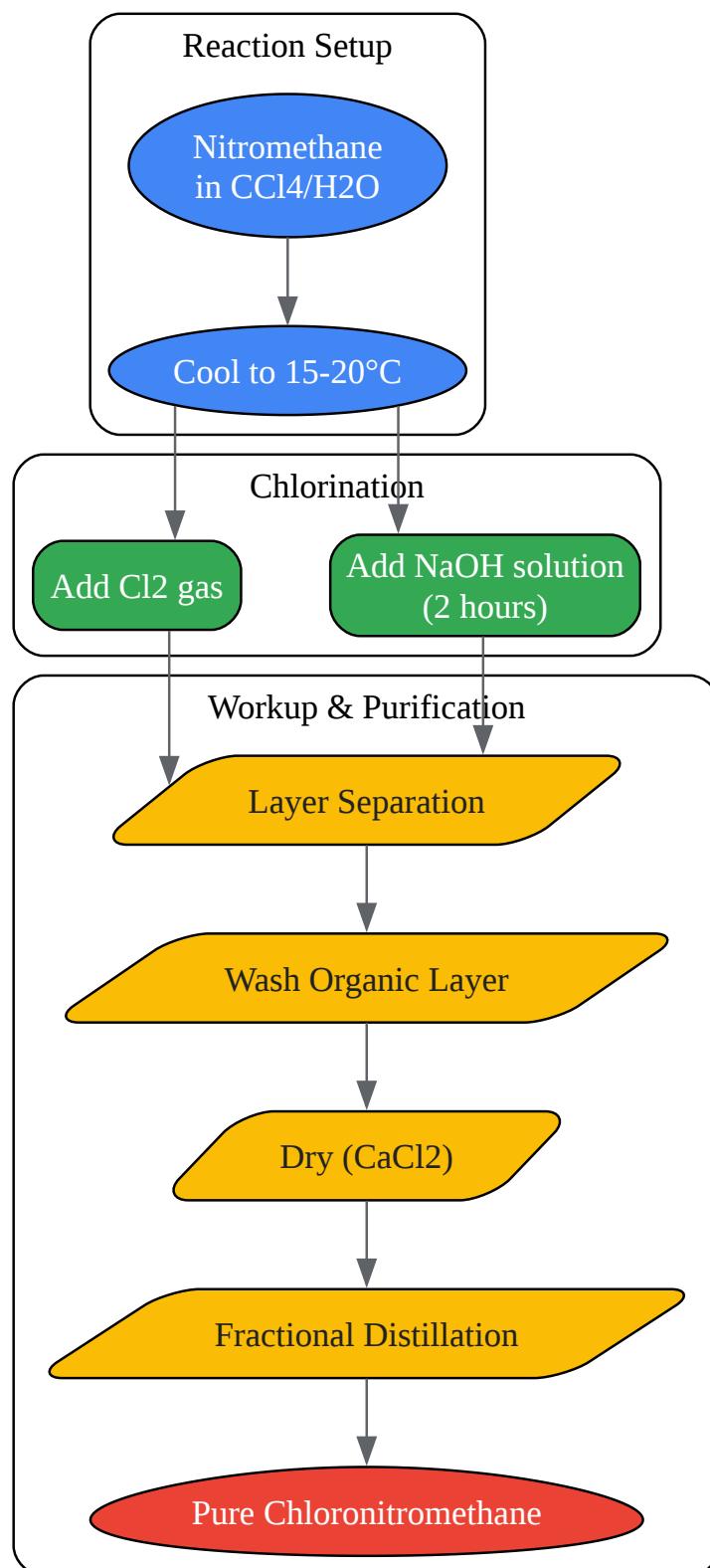
Detailed experimental spectroscopic data for **chloronitromethane**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectra, are not readily available in the public domain. For structural confirmation, comparison with spectra of analogous compounds such as chloromethane and nitromethane, alongside computational predictions, is recommended.[6]

## Synthesis and Purification

**Chloronitromethane** can be synthesized via the chlorination of nitromethane. The following is a representative experimental protocol.

## Experimental Protocol: Synthesis of Chloronitromethane

This protocol is adapted from a method used for the synthesis of halonitromethanes.


### Materials:

- Nitromethane

- Sodium hydroxide (NaOH)
- Chlorine gas (Cl<sub>2</sub>)
- Carbon tetrachloride (CCl<sub>4</sub>) - Caution: CCl<sub>4</sub> is a known carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.
- Water
- Calcium chloride (CaCl<sub>2</sub>)

**Procedure:**

- Prepare a mixture of nitromethane, carbon tetrachloride, and water.
- Cool the mixture to 15-20 °C with external cooling.
- Gently agitate the mixture while introducing chlorine gas.
- Simultaneously add a solution of sodium hydroxide over a period of 2 hours, maintaining the temperature at 15-20 °C.
- After the addition is complete, allow the reaction mixture to separate into two layers.
- Separate the organic layer (chloropicrin-carbon tetrachloride layer).
- Wash the organic layer with water.
- Dry the organic layer over anhydrous calcium chloride.
- Purify the crude product by fractional distillation to obtain pure **chloronitromethane**.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **chloronitromethane**.

# Toxicological Profile

The toxicological properties of **chloronitromethane** have not been thoroughly investigated. Key missing data includes acute toxicity values such as LD50 and LC50.[\[7\]](#)

## Acute Toxicity

Specific LD50 (oral, dermal) and LC50 (inhalation) values for **chloronitromethane** are not available in the literature.[\[7\]](#) Safety data sheets for this compound consistently report this information as "no data available".[\[7\]](#)

## Genotoxicity

**Chloronitromethane** has been shown to be a potent inducer of DNA strand breaks in mammalian cells.[\[2\]](#) The table below summarizes quantitative genotoxicity data from a study on Chinese hamster ovary (CHO) cells.

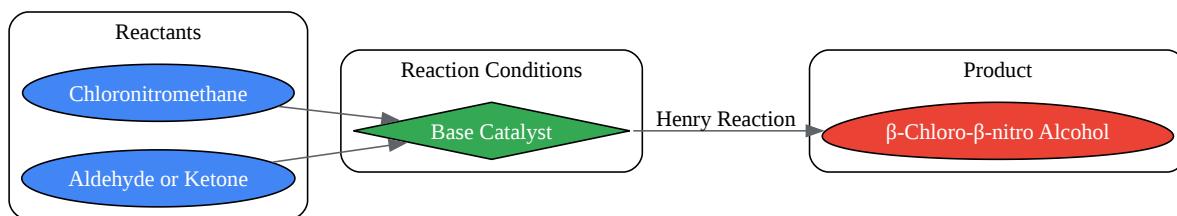
| Assay                                         | Cell Line | Endpoint           | Result                                        | Reference        |
|-----------------------------------------------|-----------|--------------------|-----------------------------------------------|------------------|
| Single Cell Gel Electrophoresis (Comet Assay) | CHO       | Genomic DNA Damage | 3x more genotoxic than EMS (positive control) | --INVALID-LINK-- |

## Carcinogenicity

There is no data available on the carcinogenicity of **chloronitromethane** in the public domain.

## Biological Activity and Signaling Pathways

While it is known that **chloronitromethane** can influence cellular functions, there is currently no specific information available in the scientific literature detailing its effects on key signaling pathways such as NF- $\kappa$ B, MAPK, or p53.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)


## Applications in Research and Drug Development

**Chloronitromethane** serves as a versatile reagent in organic synthesis. Its utility stems from the presence of both a nitro group and a chlorine atom, which allows for a variety of chemical

transformations.

## Use in Carbon-Carbon Bond Formation

As a nitroalkane derivative, **chloronitromethane** can potentially participate in Henry (nitro-aldol) reactions, a classic method for forming carbon-carbon bonds.[21][22][23][24][25] In this reaction, the  $\alpha$ -carbon of the nitroalkane acts as a nucleophile, adding to a carbonyl compound. The resulting  $\beta$ -nitro alcohol is a valuable synthetic intermediate.



[Click to download full resolution via product page](#)

Caption: Generalized Henry reaction workflow.

## Role as an Electrophile

The presence of the electron-withdrawing nitro group and the chlorine atom makes the carbon atom of **chloronitromethane** electrophilic. This allows it to react with various nucleophiles, making it a useful building block in the synthesis of more complex molecules.

## Drug Discovery Workflow

While specific examples are not detailed in the literature, a compound like **chloronitromethane** could be utilized in a drug discovery workflow as a starting material or intermediate for the synthesis of novel chemical entities. Its reactivity allows for the introduction of a nitro group and a chlorine atom, which can be further functionalized to generate a library of compounds for screening.

## Analytical Methods

The primary method for the identification and quantification of **chloronitromethane**, particularly in environmental samples, is gas chromatography coupled with mass spectrometry (GC-MS). [5] This technique allows for the separation of **chloronitromethane** from other compounds in a mixture and its subsequent identification based on its mass spectrum.

## Safety and Handling

**Chloronitromethane** should be handled with caution in a well-ventilated laboratory fume hood. [7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. [7] Avoid inhalation of vapors and contact with skin and eyes. [7] In case of exposure, seek immediate medical attention. [7] Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. [7]

## Conclusion

**Chloronitromethane** is a reactive chemical with established genotoxicity. While its synthesis and some of its chemical properties are documented, significant data gaps remain, particularly concerning its acute toxicity, detailed spectroscopic characterization, and its specific interactions with cellular signaling pathways. Further research is warranted to fully elucidate the toxicological profile and the potential applications of this compound in organic synthesis and drug discovery. Researchers and drug development professionals should be aware of the limited available data and exercise appropriate caution when handling this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Chloronitromethane | CH<sub>2</sub>CINO<sub>2</sub> | CID 74529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chloronitromethane | 1794-84-9 [chemicalbook.com]
- 3. Chloronitromethane|CAS 1794-84-9|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chloropicrin | CCl<sub>3</sub>NO<sub>2</sub> | CID 6423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chloromethane(74-87-3) 1H NMR spectrum [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Dietary chlorophyllin inhibits the canonical NF- $\kappa$ B signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK Signaling Regulates Nitric Oxide and NADPH Oxidase-Dependent Oxidative Bursts in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of environmental chemicals that activate p53 signaling after in vitro metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of environmental chemicals that activate p53 signaling after in vitro metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Chemical induced alterations in p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic mRNA nanoparticle-mediated restoration of p53 tumor suppressor sensitizes p53-deficient cancers to mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Role of MAPK Signaling Pathways in Regulating the Hydrophobin Cryparin in the Chestnut Blight Fungus Cryphonectria parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Henry Reaction [organic-chemistry.org]
- 22. Henry reaction - Wikipedia [en.wikipedia.org]
- 23. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 24. youtube.com [youtube.com]
- 25. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- To cite this document: BenchChem. [An In-depth Technical Guide to Chloronitromethane (CAS: 1794-84-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b120751#chloronitromethane-cas-number-1794-84-9>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)